molecular formula C18H18FN3O3 B2433146 3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921464-96-2

3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2433146
CAS RN: 921464-96-2
M. Wt: 343.358
InChI Key: AOYMRHVYXSDVCS-UHFFFAOYSA-N
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Description

3-(3-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a pyrido[2,3-d]pyrimidine derivative that has been synthesized using various methods. The purpose of

Scientific Research Applications

TRK Inhibition for Cancer Treatment

Tropomyosin receptor kinases (TRKs) play a crucial role in cell proliferation and differentiation. Overexpression and continuous activation of TRKs are associated with cancer development. Researchers have synthesized pyrazolo [3,4-b]pyridine derivatives, including this compound, as TRK inhibitors. Specifically, compound C03 demonstrated promising activity against TRKA, inhibiting the proliferation of cancer cell lines such as Km-12, MCF-7, and HUVEC .

Antiviral Properties

In a different context, pyrazolo [3,4-d]pyrimidine derivatives have been explored for their antiviral potential. While not directly related to the specific compound , similar structural motifs have been investigated for inhibiting viruses like Zika. Researchers have modified the scaffold to enhance antiviral activity .

Metabolic Disorders

Considering the presence of a pyrimidine core, researchers could explore its impact on metabolic pathways. Investigating its effects on enzymes involved in metabolism (e.g., cytochrome P450 enzymes) may reveal novel applications.

Feel free to explore these avenues in more detail or let me know if you’d like additional information! 😊

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-3-9-25-14-7-8-20-16-15(14)17(23)22(18(24)21(16)2)11-12-5-4-6-13(19)10-12/h4-8,10H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYMRHVYXSDVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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